molecular formula C12H17ClN2O B2738898 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride CAS No. 1417638-48-2

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride

Cat. No.: B2738898
CAS No.: 1417638-48-2
M. Wt: 240.73
InChI Key: VVDNAKNLLAXFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3-piperazin-1-ylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNAKNLLAXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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